molecular formula C16H12Cl2N2O3S B2893192 2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 895438-24-1

2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2893192
CAS No.: 895438-24-1
M. Wt: 383.24
InChI Key: QBBIFXIMIIVDSU-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a 1,3-benzothiazole moiety substituted with 5,6-dimethoxy groups and a 2,5-dichlorobenzamide group. This compound is structurally characterized by:

  • Benzamide core: A 2,5-dichloro-substituted benzene ring linked to a carboxamide group.
  • Benzothiazole moiety: A fused aromatic system (benzene + thiazole) with methoxy groups at positions 5 and 5.

Properties

IUPAC Name

2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c1-22-12-6-11-14(7-13(12)23-2)24-16(19-11)20-15(21)9-5-8(17)3-4-10(9)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBIFXIMIIVDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

  • Benzothiazole Derivative Synthesis: The benzothiazole core can be synthesized through the condensation of o-aminothiophenol with chloroacetic acid.

  • Substitution Reactions: The benzothiazole derivative undergoes substitution reactions to introduce methoxy groups at the 5 and 6 positions.

  • Amidation Reaction: The final step involves the reaction of the substituted benzothiazole with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Products may include carboxylic acids or ketones.

  • Reduction: Alcohols or amines can be formed.

  • Substitution: Various substituted benzothiazoles and benzamides can be produced.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound can be used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2,5-dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is highlighted through comparisons with related benzamide and benzothiazole derivatives:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight Key Properties Reference
Target Compound 2,5-dichlorobenzamide + 5,6-dimethoxybenzothiazole ~C₁₅H₁₂Cl₂N₂O₃S ~381.2 (calc.) High lipophilicity (Cl), moderate solubility (OCH₃) -
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide (312514-87-7) 3,4-dimethoxybenzamide + unsubstituted benzothiazole C₁₆H₁₄N₂O₃S 314.36 Lower lipophilicity (no Cl), higher polarity (OCH₃)
2,5-Dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (476281-95-5) 2,5-dichlorobenzamide + tetrahydrobenzothiazole C₁₄H₁₂Cl₂N₂OS 327.23 Reduced aromaticity (tetrahydro ring), higher solubility
Propachlor (23950-58-5) Dichlorobenzamide + alkyl substituents C₁₁H₁₄Cl₂NO 256.14 Herbicidal activity; simpler alkyl chain

Key Findings:

Ring Saturation :

  • The tetrahydrobenzothiazole in CAS 476281-95-5 reduces aromatic conjugation, likely increasing solubility but decreasing π-π stacking interactions compared to the fully aromatic target compound .

Biological Relevance: Patent data () highlights benzothiazole-2-ylamino derivatives (e.g., Example 1) as bioactive scaffolds, suggesting the target compound’s benzothiazole core may confer affinity for enzymes or receptors . Propachlor () demonstrates that dichlorobenzamide derivatives often exhibit pesticidal or herbicidal activity, though the target compound’s dimethoxybenzothiazole may redirect bioactivity toward other targets .

Biological Activity

2,5-Dichloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this specific compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Chlorination : Chlorination at the 2 and 5 positions of the benzene ring.
  • Formation of Benzothiazole : The introduction of the benzothiazole moiety through a coupling reaction.
  • Amide Formation : The final step involves forming the amide bond with appropriate coupling agents.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study on related compounds demonstrated significant inhibition of cancer cell proliferation in various lines (A431, A549, H1299) with mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to inhibit key signaling pathways like AKT and ERK was particularly noted, suggesting a dual role in targeting both tumor survival mechanisms and inflammatory responses .

Cell Line Inhibition (%) at 4 µM Mechanism
A43170Apoptosis
A54965Cell Cycle Arrest
H129960Signaling Pathway Inhibition

Anti-inflammatory Effects

Benzothiazole derivatives have also been recognized for their anti-inflammatory properties. The compound has shown efficacy in reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This activity is crucial for conditions characterized by chronic inflammation, where these cytokines play a significant role in disease progression .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial growth.
  • Receptor Binding : It can bind to receptors that modulate cell proliferation and survival.

Case Studies

  • Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and tested for their anticancer properties. Among them, the lead compound exhibited significant cytotoxicity against several cancer cell lines while demonstrating favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles .
  • Inflammation Model : In an animal model of inflammation, treatment with related benzothiazole compounds resulted in reduced swelling and pain response compared to controls. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Q. Critical Factors :

  • Temperature control (60–80°C for cyclization; room temperature for coupling).
  • Solvent selection (DMF for solubility; dichloromethane for inertness).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in benzothiazole derivatives?

Basic/Structural Characterization
X-ray Crystallography :

  • Use SHELXL for refinement of crystallographic data. For example, hydrogen-bonding patterns (N–H···N) and torsional angles confirm amide conformation .
  • Example : Intermolecular C–H···O/F interactions stabilize crystal packing in similar compounds .

Q. NMR Spectroscopy :

  • <sup>1</sup>H NMR: Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 7.0–8.0 ppm).
  • <sup>13</sup>C NMR: Carbonyl (δ 165–170 ppm), benzothiazole C2 (δ 155–160 ppm) .

What methodologies identify biological targets of this compound?

Q. Advanced/Bioactivity

Enzymatic Assays : Screen against kinase/receptor panels (e.g., MAPK pathways) using fluorescence polarization .

Molecular Docking : Simulate binding to proteins (e.g., PFOR enzyme) via AutoDock Vina; validate with mutagenesis .

Gene Interaction Analysis : Use Harmonizome 3.0 to map DrugBank targets (e.g., apoptosis regulators like Bcl-2) .

How should researchers address contradictions in reported biological activities or synthesis yields?

Q. Advanced/Data Analysis

  • Case Study : Discrepancies in IC50 values may arise from assay conditions (e.g., cell line variability). Validate using standardized protocols (e.g., NCI-60 panel) .
  • Synthesis Yield Optimization : Compare reflux vs. microwave-assisted methods; the latter reduces side reactions (e.g., from 60% to 85% yield) .

What crystallographic parameters distinguish polymorphs of this compound?

Q. Advanced/Structural Analysis

  • Unit Cell Parameters : Monoclinic (P21/c) vs. orthorhombic systems.

  • Key Metrics :

    ParameterValue (Example)Source
    a-axis12.227 Å
    β-angle111.08°
    Hydrogen bondsN1–H1···N2

How can reaction conditions be optimized for scalable synthesis?

Q. Basic/Process Chemistry

  • Solvent : Replace DMF with acetonitrile to reduce toxicity.
  • Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling.
  • Workflow : Implement continuous flow reactors for benzothiazole cyclization (residence time: 20 min) .

What structure-activity relationships (SAR) guide derivative design?

Q. Advanced/SAR

  • Methoxy Groups : 5,6-Dimethoxy enhances solubility and π-stacking with hydrophobic enzyme pockets .
  • Chlorine Substituents : 2,5-Dichloro configuration increases electrophilicity for nucleophilic substitution .
  • Benzamide vs. Thiadiazole : Benzamide improves metabolic stability compared to thiadiazole derivatives .

What analytical methods validate purity and stability under storage?

Q. Advanced/Analytical Chemistry

  • HPLC : C18 column, 70:30 methanol/water, retention time ~8.2 min .
  • Stability Studies : Accelerated degradation at 40°C/75% RH; monitor via TLC (Rf = 0.45) .

Which purification techniques maximize yield without compromising purity?

Q. Basic/Purification

Recrystallization : Use methanol/water (8:2) to remove polar impurities .

Flash Chromatography : Gradient elution (hexane → ethyl acetate) isolates non-polar byproducts .

How are enzymatic inhibition assays designed to evaluate mechanism of action?

Q. Advanced/Biochemistry

  • Protocol :
    • Incubate compound with target enzyme (e.g., PFOR) and cofactor (CoA).
    • Measure NADH oxidation at 340 nm .
  • Controls : Include nitazoxanide (known PFOR inhibitor) and vehicle (DMSO) .

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